molecular formula C25H26N2O5 B443575 Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 337505-94-9

Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B443575
CAS No.: 337505-94-9
M. Wt: 434.5g/mol
InChI Key: BVLKMPJRLFXBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms an intermediate, which is then subjected to cyclization under acidic conditions to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the 3-methoxy-4-[(4-methylbenzyl)oxy]phenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity .

Properties

CAS No.

337505-94-9

Molecular Formula

C25H26N2O5

Molecular Weight

434.5g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H26N2O5/c1-5-30-25(28)22-16(3)32-24(27)19(13-26)23(22)18-10-11-20(21(12-18)29-4)31-14-17-8-6-15(2)7-9-17/h6-12,23H,5,14,27H2,1-4H3

InChI Key

BVLKMPJRLFXBNC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC)C#N)N)C

Origin of Product

United States

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